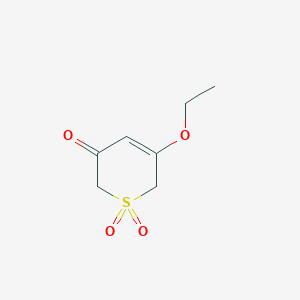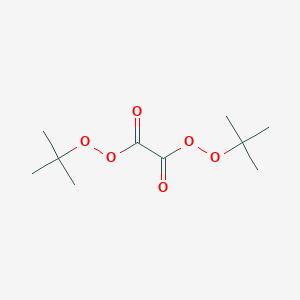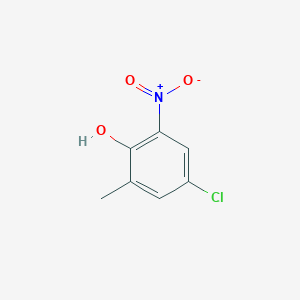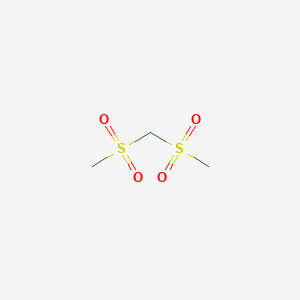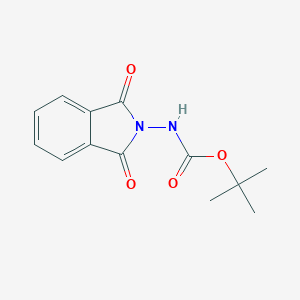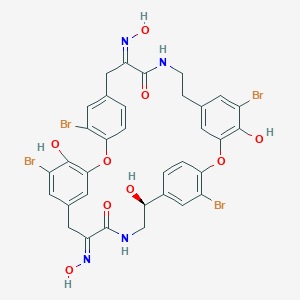
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol (DFNB) is a chemical compound that has gained significant attention in scientific research. It is a nitrophenol derivative that has been synthesized for various applications, including as a precursor for the synthesis of other chemicals. DFNB has also been studied for its potential as an antibacterial agent and as a tool for investigating biological processes.
Mecanismo De Acción
The exact mechanism of action of 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol as an antibacterial agent is not fully understood. However, it is believed to work by disrupting the bacterial cell wall and membrane, leading to cell death. 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol has also been shown to inhibit the activity of certain enzymes, such as β-lactamase, which can contribute to antibiotic resistance.
Efectos Bioquímicos Y Fisiológicos
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol has been shown to have low toxicity in vitro and in vivo studies. However, it can cause skin irritation and eye damage upon contact. 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol has also been shown to have antioxidant properties, which may be beneficial for certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, its limited solubility in water can make it difficult to work with in some applications. Additionally, its potential toxicity and irritant properties must be taken into consideration when handling 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol.
Direcciones Futuras
There are several potential future directions for research involving 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol. One area of interest is its potential as an antibacterial agent, particularly in the context of antibiotic resistance. 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol could also be used as a tool for investigating the mechanisms of certain enzymes and proteins. Additionally, further research could be conducted to explore the potential antioxidant properties of 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol and its applications in the field of materials science.
Métodos De Síntesis
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol can be synthesized through a multi-step process involving the nitration of 4-methylphenol, followed by the introduction of fluorine atoms through a nucleophilic substitution reaction. The resulting product is a yellow crystalline powder that is relatively stable at room temperature.
Aplicaciones Científicas De Investigación
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol has been studied for its potential as an antibacterial agent, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. It has also been investigated as a tool for studying biological processes, such as protein-protein interactions and enzyme activity.
Propiedades
Número CAS |
127685-84-1 |
|---|---|
Nombre del producto |
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol |
Fórmula molecular |
C7H5F2NO4 |
Peso molecular |
205.12 g/mol |
Nombre IUPAC |
3,6-difluoro-4-methyl-5-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C7H5F2NO4/c1-2-3(8)6(11)7(12)4(9)5(2)10(13)14/h11-12H,1H3 |
Clave InChI |
GKULSGOFZVEWIV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1F)O)O)F)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=C(C(=C1F)O)O)F)[N+](=O)[O-] |
Sinónimos |
1,2-Benzenediol, 3,6-difluoro-4-methyl-5-nitro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






